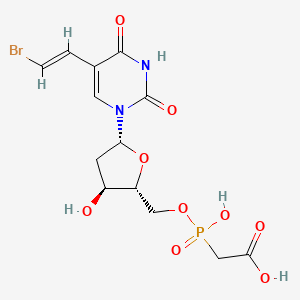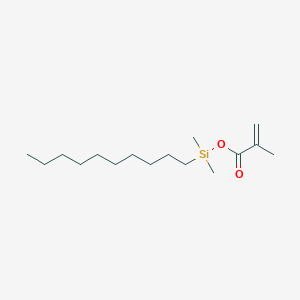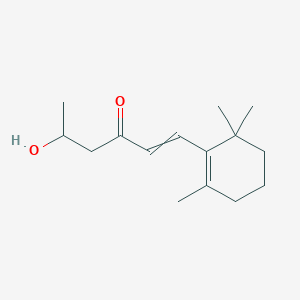![molecular formula C12H18INO4 B14309890 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 114622-89-8](/img/structure/B14309890.png)
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyloxy group attached to a dihydroxybenzene ring, along with a trimethylethan-1-aminium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 3,5-dihydroxybenzoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of dihydroxybenzene.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through its functional groups. The dihydroxybenzene moiety can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in its antioxidant activity, where it neutralizes free radicals and prevents oxidative damage. The trimethylethan-1-aminium iodide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N-dimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium iodide
Uniqueness
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both dihydroxybenzene and trimethylethan-1-aminium iodide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114622-89-8 |
|---|---|
Molecular Formula |
C12H18INO4 |
Molecular Weight |
367.18 g/mol |
IUPAC Name |
2-(3,5-dihydroxybenzoyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17NO4.HI/c1-13(2,3)4-5-17-12(16)9-6-10(14)8-11(15)7-9;/h6-8H,4-5H2,1-3H3,(H-,14,15);1H |
InChI Key |
FSCURWCFEAAVDP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=CC(=C1)O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)



![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)



